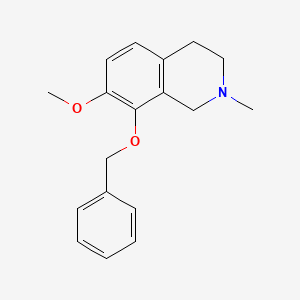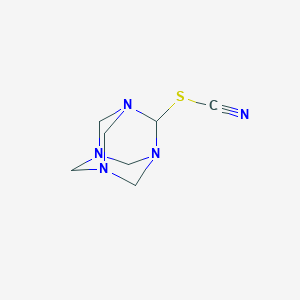
Hexamethylenetetraminethiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenetetraminethiocyanate is a chemical compound derived from hexamethylenetetramine and thiocyanateIt is a white crystalline compound highly soluble in water and polar organic solvents . Thiocyanate is a compound containing the functional group -SCN, which is known for its use in various chemical reactions and industrial applications.
Preparation Methods
Hexamethylenetetraminethiocyanate can be synthesized by reacting hexamethylenetetramine with thiocyanate salts under controlled conditions. The reaction typically involves mixing hexamethylenetetramine with a thiocyanate source, such as potassium thiocyanate, in an aqueous or organic solvent. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
Hexamethylenetetraminethiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Hexamethylenetetraminethiocyanate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of resins, plastics, and rubber additives.
Mechanism of Action
The mechanism of action of hexamethylenetetraminethiocyanate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It may also interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Hexamethylenetetraminethiocyanate can be compared with other similar compounds, such as:
Hexamethylenetetramine: The parent compound, known for its use in organic synthesis and industrial applications.
Thiocyanate Compounds: Other compounds containing the thiocyanate group, used in various chemical reactions and industrial processes.
Methenamine Derivatives: Compounds derived from methenamine with different functional groups and applications. This compound is unique due to its combination of hexamethylenetetramine and thiocyanate, providing distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H11N5S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decan-2-yl thiocyanate |
InChI |
InChI=1S/C7H11N5S/c8-1-13-7-11-3-9-2-10(5-11)6-12(7)4-9/h7H,2-6H2 |
InChI Key |
JLZWJPANZSCOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


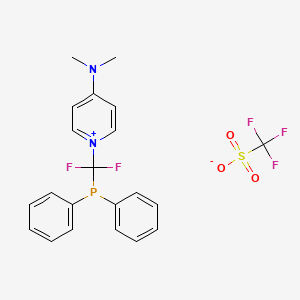


![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)
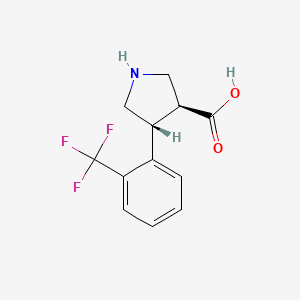

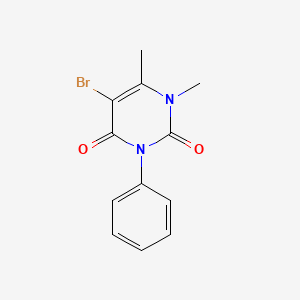
![Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)
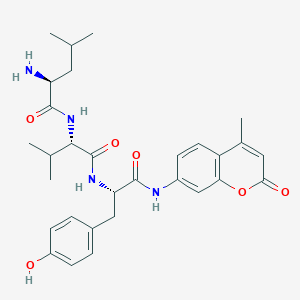
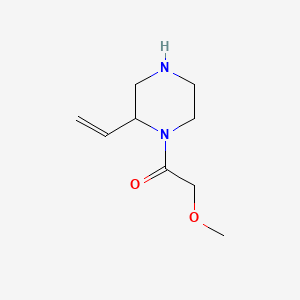
![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
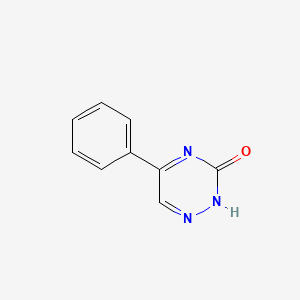
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
